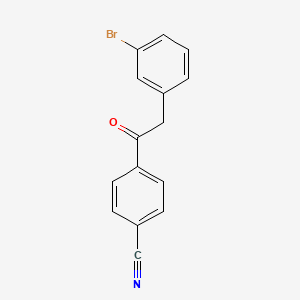

2-(3-Bromophenyl)-4'-cyanoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

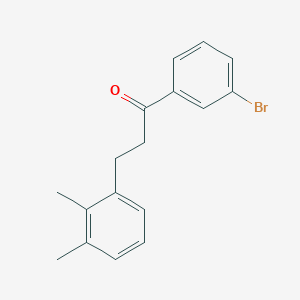

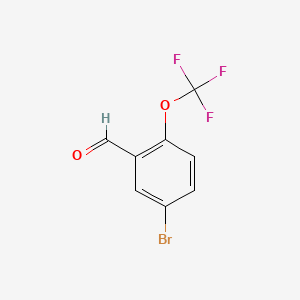

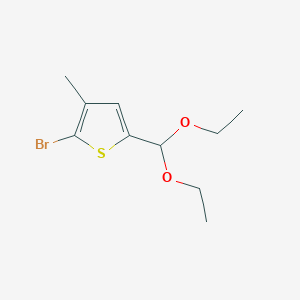

2-(3-Bromophenyl)-4'-cyanoacetophenone is a chemical compound with the molecular formula C11H7BrNO2. It is a colorless crystalline solid with a melting point of 89-90°C. This compound is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its properties make it a valuable tool for laboratory experiments and research.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-(3-Bromophenyl)-4’-cyanoacetophenone: and its derivatives have been studied for their potential anticancer properties. Research has shown that certain analogs exhibit significant activity against various cancer cell lines, including CNS cancer cells . The compound’s ability to inhibit cancer cell growth makes it a valuable subject for further medicinal chemistry research aimed at developing new anticancer drugs.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactive cyano group can participate in Knoevenagel condensation and Michael addition reactions, allowing for the formation of new carbon-carbon bonds. This versatility is crucial for synthesizing complex organic molecules with potential pharmaceutical applications .

Medicinal Chemistry

In the realm of medicinal chemistry, 2-(3-Bromophenyl)-4’-cyanoacetophenone is a precursor in the synthesis of various bioactive molecules. It has been used to design molecules with β-ketoenol functionality, which are emerging as a new generation of inhibitors with promising therapeutic potential against diseases like cancer and HIV .

Drug Design

The compound plays a role in drug design, particularly as a lead compound for the development of kinase inhibitors. For instance, derivatives of 2-(3-Bromophenyl)-4’-cyanoacetophenone have been evaluated for their selectivity and apoptosis-inducing properties in the context of Aurora A kinase inhibition, which is a target for cancer therapy .

Material Science

In material science, derivatives of 2-(3-Bromophenyl)-4’-cyanoacetophenone are used in the synthesis of organic electroluminescent device materials. The compound’s structural framework is relevant for the preparation of materials with specific optoelectronic properties, which are essential for developing new types of displays and lighting technologies .

Analytical Chemistry

Lastly, in analytical chemistry, 2-(3-Bromophenyl)-4’-cyanoacetophenone and its derivatives can be used as reagents or standards in various analytical techniques. Their distinct spectral properties enable them to serve as reference compounds in NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances in complex mixtures .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a key step in many organic synthesis processes .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a crucial process in organic synthesis and can influence various biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to be quickly absorbed into the blood circulatory system .

Result of Action

Similar compounds have been shown to have various biological activities, including anti-arrhythmic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Bromophenyl)-4’-cyanoacetophenone. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances .

Eigenschaften

IUPAC Name |

4-[2-(3-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVXLXHELFIZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642310 |

Source

|

| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-4'-cyanoacetophenone | |

CAS RN |

898784-13-9 |

Source

|

| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)